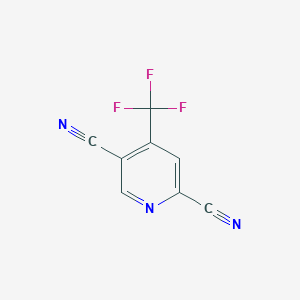

4-(Trifluoromethyl)pyridine-2,5-dicarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Trifluoromethyl)pyridine-2,5-dicarbonitrile is a pyridine derivative with the molecular formula C8H2F3N3. This compound is characterized by the presence of a trifluoromethyl group and two cyano groups attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Trifluoromethyl)pyridine-2,5-dicarbonitrile can be synthesized through the trifluoromethylation of 4-iodobenzene . This process involves the introduction of a trifluoromethyl group to the pyridine ring. The reaction typically requires the use of a trifluoromethylating agent and a suitable catalyst under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)pyridine-2,5-dicarbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.

Substitution: The trifluoromethyl and cyano groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include metal catalysts, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various substituted pyridine derivatives and other functionalized compounds.

Scientific Research Applications

4-(Trifluoromethyl)pyridine-2,5-dicarbonitrile has a wide range of applications in scientific research, including:

Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.

Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)pyridine-2,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl and cyano groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

4-(Trifluoromethyl)pyridine-2,5-dicarbonitrile can be compared with other similar compounds, such as:

2,3-Dichloro-5-(trifluoromethyl)pyridine: This compound is used as a chemical intermediate for the synthesis of crop-protection products.

4-(Trifluoromethyl)pyridine: A simpler derivative without the cyano groups, used in various chemical reactions.

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications compared to other pyridine derivatives.

Biological Activity

4-(Trifluoromethyl)pyridine-2,5-dicarbonitrile is a pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in various biological applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with a pyridine scaffold have been shown to inhibit cancer cell proliferation effectively. A study reported that certain pyridine derivatives displayed IC50 values in the micromolar range against human breast cancer cell lines (MCF7), comparable to standard chemotherapeutic agents like doxorubicin .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | TBD | MCF7 |

| Doxorubicin | ~10 | MCF7 |

| Compound A (Similar Structure) | 35.40 | MCF7 |

| Compound B (Similar Structure) | 29.86 | MCF7 |

The mechanism through which this compound exerts its anticancer effects may involve the inhibition of specific enzymes related to cancer progression. For example, studies on structurally related compounds have revealed that they can inhibit enzymes such as JMJD5 and AspH, which are implicated in tumor growth and metastasis .

Antimicrobial Activity

Pyridine derivatives have also been tested for their antimicrobial properties. Research indicates that compounds featuring the pyridine ring possess good to excellent antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group may enhance this activity by increasing the compound's ability to penetrate bacterial membranes .

| Pathogen | MIC (μg/mL) | Compound Tested |

|---|---|---|

| Staphylococcus aureus | 3.125 | Pyridine Derivative A |

| Escherichia coli | 12.5 | Pyridine Derivative B |

Case Study 1: Anticancer Activity

In a recent experimental study, a series of pyridine derivatives were synthesized and evaluated for their anticancer properties. Among these, a compound closely related to this compound showed promising results with an IC50 value of around 17.9 μM against JMJD5 . This suggests potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of pyridine derivatives demonstrated that compounds with trifluoromethyl substitutions exhibited enhanced activity against resistant strains of bacteria. The study highlighted that these compounds could serve as lead candidates for developing new antibacterial therapies .

Properties

IUPAC Name |

4-(trifluoromethyl)pyridine-2,5-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F3N3/c9-8(10,11)7-1-6(3-13)14-4-5(7)2-12/h1,4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDRBVBCPNXQYFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=C1C(F)(F)F)C#N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.